molecular formula C4H4O2S4 B13799782 1,6,3,4-Dioxadithiocane-2,5-dithione

1,6,3,4-Dioxadithiocane-2,5-dithione

Cat. No.: B13799782
M. Wt: 212.3 g/mol
InChI Key: AQHHUIPVQVGUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,3,4-Dioxadithiocane-2,5-dithione is a chemical compound with the molecular formula C4H4O2S4. It is known for its unique structure, which includes two sulfur atoms and two oxygen atoms arranged in a dioxadithiocane ring. This compound is also referred to as sulindac sulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione typically involves the reaction of thiadiazole derivatives with other chemical reagents. One common method includes the use of 1,3,4-thiadiazolidine-2,5-dithione as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the dioxadithiocane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,3,4-Dioxadithiocane-2,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

1,6,3,4-Dioxadithiocane-2,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,3,4-Dioxadithiocane-2,5-dithione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of sulfur and oxygen atoms in the dioxadithiocane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H4O2S4

Molecular Weight

212.3 g/mol

IUPAC Name

1,6,3,4-dioxadithiocane-2,5-dithione

InChI

InChI=1S/C4H4O2S4/c7-3-5-1-2-6-4(8)10-9-3/h1-2H2

InChI Key

AQHHUIPVQVGUER-UHFFFAOYSA-N

Canonical SMILES

C1COC(=S)SSC(=S)O1

Origin of Product

United States

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